Parishin

Vue d'ensemble

Description

Le Parishin A est un glucoside polyphénolique rare que l’on trouve principalement dans le rhizome de la plante médicinale chinoise traditionnelle, Gastrodia elata . Ce composé est connu pour ses diverses activités biologiques et pharmacologiques, notamment ses propriétés antioxydantes et de prolongation de la durée de vie .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le Parishin A peut être synthétisé par extraction de Gastrodia elata. Le processus d’extraction implique l’utilisation de la chromatographie liquide haute performance (HPLC) pour isoler et purifier le composé . La stabilité du this compound A est influencée par le pH de l’environnement d’extraction, un environnement faiblement acide étant optimal pour empêcher sa transformation en d’autres composés .

Méthodes de production industrielle : La production industrielle de this compound A implique l’extraction à grande échelle de Gastrodia elata à l’aide de méthodes d’extraction aqueuses. Le processus est optimisé pour maintenir une forte teneur en this compound A en contrôlant le pH et les autres conditions d’extraction .

Analyse Des Réactions Chimiques

Types de réactions : Le Parishin A subit diverses réactions chimiques, notamment l’oxydation, la réduction et l’hydrolyse. Ces réactions sont essentielles à son métabolisme et à ses activités biologiques .

Réactifs et conditions courantes :

Oxydation : Des agents oxydants courants tels que le peroxyde d’hydrogène peuvent être utilisés pour oxyder le this compound A.

Réduction : Des agents réducteurs comme le borohydrure de sodium peuvent être utilisés pour réduire le this compound A.

Hydrolyse : Des conditions acides ou basiques peuvent faciliter l’hydrolyse du this compound A en ses composés constitutifs.

Principaux produits formés : Les principaux produits formés à partir des réactions du this compound A comprennent la gastrodine, l’alcool p-hydroxybenzylique, le this compound B et le this compound C .

4. Applications de la recherche scientifique

Le this compound A a une large gamme d’applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les glucosides polyphénoliques et leurs réactions.

Biologie : Étudié pour ses propriétés antioxydantes et sa capacité à prolonger la durée de vie de la levure.

Industrie : Utilisé dans le développement de produits pharmaceutiques et nutraceutiques en raison de ses propriétés bioactives.

Applications De Recherche Scientifique

Anti-Aging Effects

Research has demonstrated that Parishin exhibits significant anti-aging properties. A study conducted on aged mice revealed that this compound treatment improved various physiological markers associated with aging.

Case Study: Amelioration of Aging Phenotype in Mice

- Objective : To investigate the effects of this compound on aging-related changes in mice.

- Methodology :

- Adult and aged mice were treated with low (10 mg/kg) and high (20 mg/kg) doses of this compound.

- Blood indicators, gut microbiota, and histopathological features were analyzed.

- Findings :

- This compound treatment reduced levels of aging markers such as p16 Ink4a, GDF15, and IL-6.

- Histological examination showed improvements in cardiopulmonary structure and reduced fibrosis.

- Gut microbiota analysis indicated enhanced microbial diversity and metabolic function post-treatment.

| Parameter | Control Group (AC) | Low Dose (LPar) | High Dose (HPar) |

|---|---|---|---|

| Serum p16 Ink4a | High | Moderate | Low |

| GDF15 Level | High | Moderate | Low |

| IL-6 Level | High | Moderate | Low |

| Fibrosis Score | High | Moderate | Low |

These findings suggest that this compound can effectively ameliorate age-related physiological decline by modulating gut microbiota and reducing inflammatory markers .

Cancer Therapeutics

This compound has also shown promise in cancer research, particularly in inhibiting the growth of oral squamous cell carcinoma (OSCC).

Case Study: Inhibition of OSCC Cell Viability

- Objective : To evaluate the effects of this compound A on OSCC cell lines.

- Methodology :

- Various concentrations (0, 10, 20, 40, 60, 80 μM) of this compound A were applied to OSCC cell lines YD-10B and Ca9-22 over different time periods.

- Cell viability was assessed using morphological analysis and migration assays.

- Findings :

- Significant reductions in cell viability were observed at concentrations above 40 μM after prolonged exposure.

- This compound A inhibited cell migration and invasion through downregulation of epithelial-mesenchymal transition markers.

| Concentration (μM) | Cell Viability (%) | Migration Inhibition (%) |

|---|---|---|

| 0 | 100 | 0 |

| 20 | ~80 | ~30 |

| 40 | ~50 | ~60 |

| 80 | ~20 | ~90 |

The study concludes that this compound A effectively targets key signaling pathways involved in OSCC progression, suggesting its potential as a therapeutic agent .

Modulation of Inflammatory Responses

This compound's ability to modulate inflammatory responses has been highlighted in various studies. It has been shown to promote M2 macrophage polarization, which is crucial for resolving inflammation.

Case Study: Anti-Inflammatory Effects

- Objective : To assess the impact of this compound A on macrophage polarization.

- Methodology :

- Macrophages were treated with this compound A to evaluate changes in inflammatory cytokine levels and polarization markers.

- Findings :

- Treatment with this compound A significantly reduced pro-inflammatory cytokines while enhancing M2 polarization markers.

| Cytokine Level | Control Group | This compound A Treatment |

|---|---|---|

| IL-6 | High | Low |

| TNF-α | High | Low |

| M2 Polarization Marker | Low | High |

These results indicate that this compound A may serve as an effective agent for managing inflammatory diseases through its modulatory effects on macrophage activity .

Mécanisme D'action

Le Parishin A exerce ses effets par la régulation de diverses voies moléculaires. Il augmente considérablement l’activité de la superoxyde dismutase et diminue les niveaux d’espèces réactives de l’oxygène et de malondialdéhyde dans les cellules . Le composé influence également la voie de signalisation Sir2/Uth1/cible de la rapamycine, qui est associée à ses effets anti-âge .

Composés similaires :

- Gastrodine

- This compound B

- This compound C

- This compound E

Comparaison : Le this compound A est unique en raison de son abondance plus élevée dans Gastrodia elata par rapport aux autres dérivés du this compound . Il présente également des activités biologiques distinctes, telles que ses propriétés significatives de prolongation de la durée de vie de la levure, qui ne sont pas aussi prononcées dans d’autres composés similaires .

Le this compound A se distingue par sa puissante activité antioxydante et sa capacité à moduler plusieurs voies moléculaires, ce qui en fait un composé précieux pour diverses applications scientifiques et industrielles .

Comparaison Avec Des Composés Similaires

- Gastrodin

- Parishin B

- This compound C

- This compound E

Comparison: this compound A is unique due to its higher abundance in Gastrodia elata compared to other this compound derivatives . It also exhibits distinct biological activities, such as its significant lifespan-extending properties in yeast, which are not as pronounced in other similar compounds .

This compound A stands out for its potent antioxidant activity and its ability to modulate multiple molecular pathways, making it a valuable compound for various scientific and industrial applications .

Activité Biologique

Parishin is a phenolic glucoside derived from Gastrodia elata , a traditional Chinese medicinal plant. This compound has garnered attention for its potential biological activities, particularly in the context of aging and oxidative stress. The following sections detail the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and implications for health.

This compound exhibits various biological activities through multiple pathways:

- Oxidative Stress Resistance : this compound enhances the survival rate of yeast cells under oxidative stress conditions. It significantly increases superoxide dismutase (SOD) activity while reducing levels of reactive oxygen species (ROS) and malondialdehyde (MDA), indicating its antioxidant properties .

- Gene Expression Modulation : The compound influences the expression of genes associated with aging and stress resistance. Notably, it upregulates the silent information regulator 2 (Sir2) gene and downregulates components of the target of rapamycin (TOR) signaling pathway, which is crucial for cellular growth and metabolism .

- Gut Microbiota Regulation : Recent studies indicate that this compound alters gut microbiota composition, promoting beneficial microbial diversity while reducing pathogenic bacteria. This modulation is linked to improvements in metabolic disorders associated with aging .

Table 1: Summary of Biological Activities of this compound

Case Studies

- Yeast Longevity Study : In a controlled study, this compound was administered to K6001 yeast strains at concentrations of 3, 10, and 30 μM. Results showed a significant extension in replicative lifespan, correlating with enhanced SOD activity and reduced oxidative damage markers .

- Aging Phenotype Amelioration in Mice : A recent experiment involving aged mice demonstrated that treatment with this compound led to reduced levels of aging biomarkers such as GDF15 and IL-6. Histological analysis revealed improvements in lung and cardiac tissue structure, indicating potential protective effects against age-related degeneration .

- Gut Microbiota Analysis : In aged mice treated with this compound, 16S rDNA sequencing revealed significant alterations in gut microbiota composition. Specifically, there was an increase in beneficial bacterial populations associated with improved metabolic functions, while pathogenic bacteria were diminished .

Propriétés

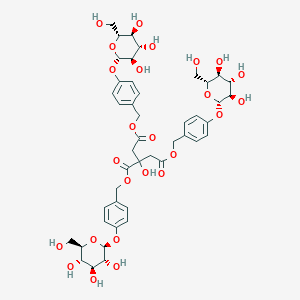

IUPAC Name |

tris[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-hydroxypropane-1,2,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H56O25/c46-15-27-32(51)35(54)38(57)41(68-27)65-24-7-1-21(2-8-24)18-62-30(49)13-45(61,44(60)64-20-23-5-11-26(12-6-23)67-43-40(59)37(56)34(53)29(17-48)70-43)14-31(50)63-19-22-3-9-25(10-4-22)66-42-39(58)36(55)33(52)28(16-47)69-42/h1-12,27-29,32-43,46-48,51-59,61H,13-20H2/t27-,28-,29-,32-,33-,34-,35+,36+,37+,38-,39-,40-,41-,42-,43-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYKQPGOKTKQHQG-SHGJSZTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC(=O)CC(CC(=O)OCC2=CC=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)(C(=O)OCC4=CC=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1COC(=O)CC(CC(=O)OCC2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)(C(=O)OCC4=CC=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H56O25 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

996.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the basic chemical structure of parishin?

A1: this compound compounds share a core structure consisting of a citric acid moiety with varying numbers of p-hydroxybenzyl alcohol units attached through ester and ether linkages. []

Q2: What are some of the known this compound derivatives and how do their structures differ?

A2: Some identified derivatives include this compound A, B, C, E, F, and G. These differ in the number and position of p-hydroxybenzyl groups attached to the citric acid core. This compound A, for example, has four p-hydroxybenzyl groups, while this compound B has three. [, , , ]

Q3: How does the structural variation among this compound derivatives affect their biological activity?

A3: Research suggests that the number and position of p-hydroxybenzyl groups can influence the potency and selectivity of this compound derivatives. For instance, this compound C demonstrated more potent effects on learning and memory enhancement compared to this compound and gastrodin in a scopolamine-induced cognitive impairment model. [] Additionally, specific structural features contribute to the binding affinity of this compound derivatives with targets like the 5-HT1A receptor. []

Q4: What are the molecular formulas and weights of some common this compound derivatives?

A4:

Q5: What spectroscopic techniques are commonly used to characterize this compound compounds?

A5: Researchers utilize various spectroscopic techniques for this compound characterization, including:

- Nuclear Magnetic Resonance (NMR): Elucidates the structure and connectivity of atoms within the molecule. []

- Mass Spectrometry (MS): Determines the molecular weight and fragmentation patterns, aiding in identification and structural analysis. [, ]

- UV-Visible (UV–Vis) Spectroscopy: Provides information about the compound's electronic transitions and helps confirm its identity. []

Q6: What are some of the reported pharmacological activities of this compound and its derivatives?

A6: Studies suggest that this compound compounds exhibit a range of pharmacological activities, including:

- Neuroprotective effects: Protecting neurons from damage caused by various insults, including ischemia and oxidative stress. [, , , ]

- Anti-aging effects: Potentially delaying aging processes by influencing cellular pathways and gut microbiota composition. [, ]

- Antipsychotic effects: Showing potential in ameliorating behavioral abnormalities associated with schizophrenia. []

- Cardiovascular protective effects: Demonstrating potential benefits against cardiovascular diseases, such as atherosclerosis and hypertension. []

Q7: How does this compound exert its neuroprotective effects?

A7: Research indicates that this compound's neuroprotective mechanisms may involve:

- Antioxidant activity: Reducing oxidative stress by scavenging free radicals and enhancing endogenous antioxidant defenses. []

- Anti-inflammatory action: Suppressing the release of pro-inflammatory cytokines and modulating inflammatory pathways. []

- Modulation of neurotransmitter systems: Interacting with neurotransmitter receptors, such as the 5-HT1A receptor, which plays a role in various neurological processes. []

Q8: What is the role of Klotho in the anti-aging effects of this compound?

A8: Studies suggest that this compound may alleviate vascular aging by upregulating Klotho, a protein known to decline with age. [] This upregulation potentially contributes to the protective effects of this compound against vascular endothelial cell senescence. []

Q9: How does this compound interact with the gut microbiota to exert its effects?

A9: Research suggests this compound can modulate the gut microbiota composition, potentially alleviating age-related dysbiosis. [] This modulation influences gut metabolic disorders, contributing to its overall anti-aging effects. []

Q10: How is this compound metabolized in the body?

A10: this compound is primarily metabolized via hydrolysis, mainly into gastrodin, which then undergoes further metabolism through processes like oxidation, sulfation, and glucuronidation. [] These metabolites are then excreted in urine and potentially contribute to the overall pharmacological activities of this compound. []

Q11: How do the pharmacokinetic properties of this compound derivatives differ?

A11: While limited research exists on the comparative pharmacokinetics of different this compound derivatives, studies indicate variation in tissue distribution. For example, adenosine shows high concentrations in the spleen, 4-hydroxybenzyl alcohol in the liver, and this compound C in the heart after administration of a Gastrodia elata extract. [] This suggests variations in absorption, distribution, and elimination processes for different derivatives.

Q12: What factors can influence the extraction yield and quality of this compound from Gastrodia elata?

A12: Several factors impact the extraction process:

- Solvent type and concentration: Different solvents, like ethanol and water, exhibit varying extraction efficiencies for different this compound derivatives. [, , ]

- Extraction time and temperature: Prolonged extraction times and higher temperatures can increase the yield of some components but may also lead to degradation. [, ]

- pH of the extraction medium: pH influences the stability and transfer rate of this compound compounds, with weak acidic conditions favoring the extraction of parishins. []

Q13: How do different processing methods of Gastrodia elata affect the content of this compound and its derivatives?

A13: Processing significantly impacts the chemical composition of Gastrodia elata:

- Steaming: Generally preferred, as it helps preserve the content of gastrodin, this compound A, B, C, and E compared to boiling or sulfur fumigation. [, ]

- Sulfur fumigation: While traditionally used, it can decrease the content of gastrodin, this compound, this compound B, and C, and lead to the formation of unwanted sulfur-containing compounds. [, ]

- Alcohol steaming: This novel processing method can increase the content of gastrodin, this compound B, and C but may decrease this compound A and E. []

Q14: What analytical methods are employed for the quality control of Gastrodia elata and its preparations?

A14: Various analytical techniques ensure the quality and consistency of Gastrodia elata products:

- High-Performance Liquid Chromatography (HPLC): A primary method for separating and quantifying individual this compound derivatives in complex mixtures. [, , , , , ]

- Ultra-Performance Liquid Chromatography (UPLC): Offers improved separation efficiency and resolution for analyzing this compound compounds. [, , , ]

- Mass Spectrometry (MS): Coupled with HPLC or UPLC, MS provides accurate mass measurements and fragmentation patterns for identifying and characterizing this compound compounds. [, , , , ]

- Near-infrared (NIR) spectroscopy: A rapid and non-destructive method showing promise for monitoring the steaming process of Gastrodia elata and determining chemical ingredient changes in real-time. []

Q15: What are the challenges in developing standardized quality control methods for Gastrodia elata?

A15: The diverse chemical profiles of Gastrodia elata, influenced by factors like species, geographical origin, and processing methods, pose challenges in establishing universal quality standards. The presence of numerous this compound derivatives with varying bioactivities necessitates the development of comprehensive analytical methods that accurately quantify multiple components. [, , , ]

Q16: What are some potential future directions for research on this compound?

A16: Future research could focus on:

Q17: What are the potential applications of this compound in the development of new drugs or therapies?

A17: this compound shows promise as a potential therapeutic agent for:

- Neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease, due to its neuroprotective and anti-inflammatory properties. [, ]

- Cognitive impairment and dementia, based on its ability to improve learning and memory function. []

- Anxiety and sleep disorders, given its potential to modulate the serotonergic system and exhibit hypnotic and anxiolytic effects. [, ]

- Cardiovascular diseases, including hypertension and atherosclerosis, owing to its potential cardiovascular protective effects. []

- Age-related diseases, as research suggests its potential in alleviating aging phenotypes by influencing cellular pathways and gut microbiota composition. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.